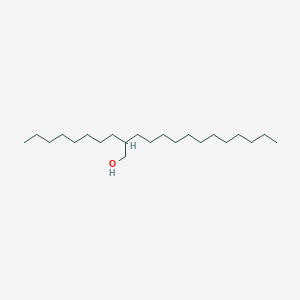

2-Octyl-1-tetradecanol

Description

Properties

IUPAC Name |

2-octyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYEUWTOFTMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Octyl 1 Tetradecanol

Guerbet Reaction Pathways for Branched Long-Chain Alcohol Synthesis

The Guerbet reaction is the cornerstone of industrial synthesis for high-molecular-weight branched alcohols, known as Guerbet alcohols. aocs.org This process facilitates the dimerization of primary alcohols, resulting in a branched alcohol with double the molecular weight of the starting material, minus a molecule of water. google.com For instance, the reaction of two C12 (lauryl alcohol) and C14 (myristyl alcohol) primary alcohols can produce C24, C26, and C28 Guerbet alcohols. google.com

The Guerbet condensation is a four-step process catalyzed by bases, often in conjunction with transition metals. aocs.org The mechanism proceeds as follows:

Dehydrogenation: A primary alcohol is dehydrogenated to form an aldehyde intermediate. This step can be catalyzed by a transition metal. aocs.org

Aldol (B89426) Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to create a β-hydroxy aldehyde.

Dehydration: The β-hydroxy aldehyde readily loses a water molecule to form an α,β-unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain primary alcohol. aocs.org

A variety of catalysts are employed to facilitate this reaction. Alkaline catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are commonly used. google.com To achieve milder reaction conditions and catalyze the hydrogenation step, transition metal components such as nickel (Ni), palladium (Pd), copper (Cu), rhodium (Rh), or iridium (Ir) are often added to the system. aocs.org The "borrowing hydrogen" strategy, which utilizes transition metal catalysts, is a key concept in this type of alcohol cross-coupling. rsc.org

The efficiency and selectivity of the Guerbet reaction are highly dependent on the reaction conditions and the chosen catalyst system. Key parameters that require careful control include temperature, pressure, and catalyst composition.

Temperature: Optimal reaction temperatures for the Guerbet reaction typically range from 180°C to 250°C. chemicalbook.com For example, reacting decyl alcohol at 230°-250° C with a sodium hydroxide and nickel catalyst system results in a high yield of the corresponding Guerbet alcohol. chemicalbook.com

Catalyst Selection: The choice of catalyst is critical. While alkali hydroxides are standard, mixed catalyst systems often provide better results under milder conditions. aocs.org For instance, a catalyst system of MgO, K2CO3, and Cu2Cr2O5 (copper chromite) has been used for the condensation of ethanol (B145695) to 1-butanol (B46404) with minimal carboxylic acid by-product formation. aocs.org For the synthesis of higher alcohols from syngas, cobalt-promoted molybdenum sulfide (B99878) (Co-MoS2) catalysts have shown significant activity, with the specific formulation influencing selectivity towards alcohols versus hydrocarbons. rug.nl

Reactant Composition: The use of a single primary alcohol leads to a symmetric Guerbet alcohol. google.com However, reacting a mixture of primary alcohols with different chain lengths, such as a 1:1 mixture of C12 and C14 alcohols, produces a predictable distribution of mixed-length Guerbet alcohols (a 1:2:1 mixture of C24, C26, and C28 alcohols). google.com

Table 1: Effect of Guerbet Alcohol Structure on Etherification Reactions This table presents data on the reaction of various Guerbet alcohols with 1-dodecanol (B7769020), showing how the size of the branched chain affects conversion and product selectivity. The data indicates that as the bulkiness of the Guerbet alcohol increases, its reactivity and the formation of symmetrical ethers decrease. osti.gov

| Guerbet Alcohol | R1 Chain Length | R2 Chain Length | 1-Dodecanol Conversion (%) | Guerbet Alcohol Conversion (%) | Symmetrical Branched Ether (1E) Selectivity (%) |

| 2-Ethyl-1-Hexanol | 4 | 2 | 14 | 33 | 3 |

| 2-Butyl-1-Octanol | 6 | 4 | 18 | 26 | 1 |

| 2-Hexyl-1-Decanol | 8 | 6 | 21 | 13 | 0 |

| 2-Octyl-1-Dodecanol | 10 | 8 | 23 | 9 | 0 |

| 2-Decyl-1-Tetradecanol | 12 | 10 | 23 | 3 | 0 |

| Reaction Conditions: 393 K, 4 h, WOx/ZrO2 catalyst. osti.gov |

Biocatalytic and Biotechnological Routes to Branched Fatty Alcohols

As an alternative to traditional chemical synthesis, which often requires high temperatures and harsh reagents, biocatalytic and biotechnological methods offer more sustainable pathways for producing branched long-chain alcohols. d-nb.info

Microbial engineering presents a promising route for the de novo synthesis of branched long-chain fatty alcohols (BLFLs). Researchers have successfully engineered Escherichia coli to produce BLFLs from glucose by implementing and optimizing novel biosynthetic pathways. d-nb.info This modular engineering approach involves several key steps:

Pathway Construction: Four different biosynthetic pathways were designed and constructed in E. coli to convert branched-chain acyl-ACPs into the target BLFLs. d-nb.info

Balancing Enzyme Expression: The expression levels and ratios of enzymes within the acyl-ACP and alcohol-producing modules were carefully balanced, leading to a significant improvement in BLFL titers. d-nb.info

The most successful engineered strain overexpressed 14 different genes from six engineered operons, achieving a production of 350 mg/L of BLFLs in a fed-batch fermenter, with high selectivity for either odd-chain or even-chain products. d-nb.info Other work has focused on producing specific linear alcohols, such as 1-dodecanol and 1-tetradecanol (B3432657), through whole-cell biotransformation in E. coli, achieving titers of up to 2 g/liter . researchgate.net

Enzymes, particularly lipases, are widely used as biocatalysts for various transformations involving alcohols. Lipases like Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, are highly efficient in catalyzing esterification and transesterification reactions in low-water environments. rug.nl

These enzymatic processes are relevant to the synthesis of derivatives of 2-octyl-1-tetradecanol and its analogues. For example, CALB has been used to catalyze the esterification of 9,10-dihydroxystearic acid with various alcohols, including 1-octanol (B28484) and 1-tetradecanol, to produce bio-based esters. udl.cat The reusability of these biocatalysts is a key advantage; immobilized CALB has been shown to maintain high yields (around 60%) for multiple cycles in the synthesis of octyl dihydroxystearate. udl.cattdx.cat

Furthermore, whole-cell biocatalysis in engineered E. coli has been used to produce various esters by combining alcohol and acyl-CoA biosynthetic pathways with an alcohol O-acyltransferase (ATF). nih.gov This strategy has been successfully applied to produce tetradecyl acetate (B1210297) from tetradecanol, demonstrating the potential for enzymatic conversion of long-chain alcohols into valuable derivatives. nih.gov

Role in Advanced Materials and Formulation Science

Solvent and Diluent Properties in Chemical Separations and Reaction Media

Application as a Diluent in Liquid-Liquid Extraction Systems

While specific research on 2-Octyl-1-tetradecanol as a diluent in liquid-liquid extraction is limited in publicly available literature, the properties of its close isomers, such as 2-octyl-1-dodecanol, provide insights into its potential applications. Diluents are crucial components in solvent extraction, as they modify the physical properties of the organic phase, such as viscosity, density, and interfacial tension, which in turn affects the extraction efficiency and phase separation.

Long-chain branched alcohols like 2-Octyl-1-tetradecanol are generally characterized by their low volatility, low water solubility, and good salvation capabilities for extractants and their metal complexes. These properties make them suitable for use as modifiers or the main diluent in certain extraction systems. For instance, the isomer 2-octyl-1-dodecanol has been investigated as a diluent in the extraction of specific organic molecules. Its branched structure can enhance the solubility of the extracted complex in the organic phase and improve phase compatibility.

The selection of a diluent is critical for the performance of a liquid-liquid extraction system. The diluent's molecular structure, including chain length and branching, influences its interaction with the extractant and the extracted species. A summary of key properties for diluents in solvent extraction is provided in the table below.

| Property | Significance in Liquid-Liquid Extraction | Typical Values for Long-Chain Alcohols |

| Viscosity | Affects mass transfer rates and phase disengagement time. Lower viscosity is generally preferred. | 10 - 50 cP at 25°C |

| Flash Point | A measure of flammability; higher flash points are safer for industrial applications. | >150°C |

| Density | The density difference between the aqueous and organic phases drives phase separation. | 0.82 - 0.85 g/cm³ |

| Aromatic Content | Can influence the solvency for extractants and metal complexes. | Low to moderate |

| Sulfur Content | Low sulfur is desirable to prevent degradation of the extractant and corrosion. | < 200 ppm |

Efficacy as a Solvent for Specific Organic Solutes

2-Octyl-1-tetradecanol's molecular structure, featuring a long, branched alkyl chain and a polar hydroxyl group, imparts it with effective solvent properties for a range of organic solutes. The principle of "like dissolves like" governs its solvency, meaning it is most effective at dissolving other non-polar or moderately polar compounds. Its significant hydrocarbon character allows it to solubilize large organic molecules, while the hydroxyl group can engage in hydrogen bonding, enhancing its ability to dissolve certain polar solutes.

An isomer, 2-octyldodecanol, is known to be an excellent solvent for perfume ingredients and salicylic (B10762653) acid. This suggests that 2-Octyl-1-tetradecanol would exhibit similar efficacy for these and other organic solutes. The branched nature of its alkyl chain can also disrupt crystalline structures, further enhancing its solvent capabilities. The table below presents a qualitative assessment of the solubility of various classes of organic compounds in long-chain branched alcohols like 2-Octyl-1-tetradecanol.

| Class of Organic Solute | Expected Solubility in 2-Octyl-1-tetradecanol | Rationale |

| Non-polar compounds (e.g., long-chain hydrocarbons, waxes) | High | The large non-polar alkyl chain of the solvent interacts favorably with non-polar solutes. |

| Moderately polar compounds (e.g., esters, ethers, ketones) | Moderate to High | The combination of a large non-polar part and a polar hydroxyl group in the solvent allows for effective interaction. |

| Polar compounds with hydrogen bonding capability (e.g., other alcohols, carboxylic acids) | Moderate | The hydroxyl group of the solvent can participate in hydrogen bonding with the solute. |

| Highly polar or ionic compounds (e.g., salts, sugars) | Low to Insoluble | The predominantly non-polar nature of the solvent makes it a poor solvent for highly polar and ionic species. |

Influence on Thermochromic Material Systems as a Solvent and Phase Change Component

In the field of thermochromic materials, long-chain alcohols are often employed as solvents and phase change components. These systems typically consist of a leuco dye, a color developer, and a co-solvent. The co-solvent, which is often a long-chain alcohol, undergoes a reversible phase transition from solid to liquid upon heating. This phase change disrupts the interaction between the leuco dye and the developer, leading to a color change.

Research in this area has predominantly focused on linear long-chain alcohols, such as 1-tetradecanol (B3432657). In these systems, the melting and solidification of the 1-tetradecanol drives the reversible color change of the thermochromic system. The choice of the long-chain alcohol is critical as its melting point determines the temperature at which the color transition occurs.

While there is a lack of specific studies on the use of 2-Octyl-1-tetradecanol in thermochromic systems, its properties as a long-chain alcohol suggest it could potentially serve a similar function. However, its branched structure would likely result in a different melting point and phase transition behavior compared to its linear isomer, 1-tetradecanol. This could be advantageous for tuning the color change temperature of the thermochromic material. The table below compares the properties of linear and branched long-chain alcohols relevant to their application in thermochromic systems.

| Property | Linear Long-Chain Alcohols (e.g., 1-tetradecanol) | Branched Long-Chain Alcohols (e.g., 2-Octyl-1-tetradecanol) |

| Melting Point | Generally higher and well-defined. | Typically lower with a broader melting range. |

| Crystallization Behavior | Tends to form more ordered crystalline structures. | The branched structure can hinder ordered packing, leading to less defined crystalline forms. |

| Phase Transition Enthalpy | Higher, leading to a sharper color transition. | May be lower, potentially resulting in a more gradual color change. |

Interfacial Chemistry and Surfactant Science

Emulsification Mechanisms and Emulsion Stability in Complex Systems

Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of droplets. The stability of an emulsion is dependent on the presence of emulsifiers that adsorb at the oil-water interface, reducing interfacial tension and preventing the droplets from coalescing. Long-chain alcohols, including 2-Octyl-1-tetradecanol, can act as co-emulsifiers in complex systems.

Due to its amphiphilic nature, with a hydrophilic hydroxyl head and a large lipophilic tail, 2-Octyl-1-tetradecanol will orient itself at the oil-water interface. The bulky, branched alkyl chain can provide a steric barrier that contributes to the stability of the emulsion by physically hindering the close approach of droplets.

| Stabilization Mechanism | Description |

| Electrostatic Repulsion | Occurs when droplets have similar surface charges, leading to repulsion that prevents them from aggregating. |

| Steric Repulsion | The adsorption of large molecules, such as long-chain alcohols or polymers, on the droplet surface creates a physical barrier to coalescence. |

| Marangoni-Gibbs Effect | Gradients in interfacial tension, caused by variations in emulsifier concentration at the interface, can prevent droplet coalescence. |

| Thin Film Stabilization | The formation of a stable, thin liquid film between droplets prevents them from coming into direct contact. |

Modulation of Interfacial Antioxidant Efficiency in Emulsions

The oil-water interface in an emulsion is a critical region for lipid oxidation, a major cause of quality deterioration in many products. The efficiency of antioxidants in preventing this oxidation is highly dependent on their concentration and orientation at the interface. The composition of the oil phase can significantly influence the partitioning of antioxidants between the oil, water, and interfacial regions.

By modifying the interfacial environment, 2-Octyl-1-tetradecanol could potentially modulate the effectiveness of antioxidants. For instance, it might enhance the solubility of a lipophilic antioxidant at the interface, thereby increasing its concentration where it is most needed to inhibit lipid oxidation. Conversely, it could also

Interactions with Supramolecular Host-Guest Assemblies (e.g., Resorcinacs.orgarene Capsules)

Supramolecular chemistry involves the study of systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. A key area within this field is host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule. Resorcinarenes are macrocyclic compounds that can self-assemble into larger, capsule-like structures capable of encapsulating guests.

Resorcin researchgate.netarenes, for example, can form hexameric capsules held together by an extensive network of hydrogen bonds, creating an inner cavity of approximately 1400 ų. The formation and stability of these assemblies are highly dependent on the solvent and the nature of the potential guest molecules. The primary driving forces for guest encapsulation include size and shape complementarity, as well as favorable intermolecular interactions within the host's cavity.

Research into the interaction between various alcohols and hexameric resorcin researchgate.netarene capsules has provided specific insights into the steric limitations for guest encapsulation. A study utilizing diffusion NMR spectroscopy investigated a range of alcohols and their ability to act as guests. The findings revealed that while smaller, moderately branched alcohols could be encapsulated, bulkier alcohols were excluded. Specifically, 2-octyl-1-dodecanol, a C20 Guerbet alcohol and a close structural analog of 2-octyl-1-tetradecanol, was found to not interact with the hexameric capsules. nih.gov This lack of interaction is attributed to the significant steric hindrance imposed by its long, branched alkyl chains, which prevents it from fitting within the host's cavity.

Given the larger size of 2-octyl-1-tetradecanol (C22), it is expected to exhibit similar or even more pronounced steric hindrance, making it an unsuitable guest for resorcin researchgate.netarene hexamers. While specific studies on resorcin acs.orgarene are less common, the fundamental principles of steric exclusion observed with the well-studied resorcin researchgate.netarene capsules would still apply. The bulky, branched nature of 2-octyl-1-tetradecanol makes it incompatible with the confined space of such supramolecular hosts.

| Alcohol Type | Example | Interaction with Resorcin researchgate.netarene Hexamers | Governing Factor |

|---|---|---|---|

| Small, Moderately Branched | 3-Ethyl-3-pentanol | Encapsulated as Guest | Favorable size and shape complementarity |

| Large, Branched (Guerbet) | 2-Octyl-1-dodecanol | No Interaction | Significant steric hindrance |

| Large, Branched (Guerbet) | 2-Octyl-1-tetradecanol | No Interaction (Inferred) | Significant steric hindrance due to larger size |

Rheological Modification and Viscosity Control in Formulations

Rheology modifiers are crucial components in formulations, used to control viscosity, improve stability, and achieve desired texture and flow properties. crodaagriculture.com Increasing the viscosity of a formulation can enhance its stability by creating a barrier to sedimentation and creaming of dispersed particles or droplets. crodaagriculture.com 2-Octyl-1-tetradecanol, due to its liquid state and branched structure, can play a significant role in modifying the rheology of complex fluid systems, particularly in non-aqueous or emulsion-based formulations.

While not a primary thickener itself, 2-octyl-1-tetradecanol can function as a viscosity adjustor and an essential co-agent, or "activator," for other types of rheology modifiers. crodaagriculture.com For instance, in oil dispersions, organically modified clays (B1170129) (organoclays) are commonly used to build viscosity and create a stable, gel-like network. These organoclays consist of stacked platelets that must be separated, or delaminated, to be effective. Alcohols like 2-octyl-1-tetradecanol can act as activators, penetrating between the clay layers to facilitate their separation and swelling, which is essential for the formation of the three-dimensional "house of cards" structure that imparts viscosity to the system. crodaagriculture.com

The properties of 2-Octyl-1-tetradecanol that make it effective in this role include:

Liquid State: Its low melting point ensures it is a liquid under typical formulation conditions, allowing for easy incorporation and interaction with other components.

Solvency: It acts as a good solvent or swelling agent for the organic modifications on the clay platelets, promoting delamination.

Branched Structure: The branched alkyl chains contribute to the disruption of close packing in formulations, maintaining fluidity during processing while supporting the final structured network.

| Rheology Modifier Type | Mechanism | Role of 2-Octyl-1-tetradecanol |

|---|---|---|

| Organically Modified Clays | Formation of a 3D "house of cards" particle network. | Acts as an activator, penetrating clay layers to aid dispersion and swelling. |

| Associative Thickeners (e.g., HASE) | Hydrophobic associations create a polymer network. | Can act as a co-solvent or part of the oil phase, influencing hydrophobic interactions. |

| Fatty Alcohols (Linear) | Form crystalline gel networks with surfactants in emulsions. | As a branched liquid alcohol, it disrupts crystal packing, reducing viscosity or preventing excessive gelling. |

Dispersant and Coupling Agent Functionality

In many advanced formulations, such as inks, coatings, and composites, ensuring the stable dispersion of solid particles (pigments, fillers) within a liquid matrix is critical. 2-Octyl-1-tetradecanol functions effectively as a dispersant and coupling agent due to its amphiphilic character, possessing a polar hydroxyl (-OH) head group and a large, non-polar, branched hydrocarbon tail.

As a dispersant , its mechanism involves:

Wetting: The alcohol can wet the surface of solid particles, displacing adsorbed air and moisture. The polar head group can adsorb onto the particle surface, especially if the surface has polar characteristics.

Steric Stabilization: The bulky, branched alkyl chains project from the particle surface into the surrounding liquid medium. This creates a steric barrier that physically prevents particles from approaching each other closely, thereby inhibiting flocculation and aggregation. crodaagriculture.com This is a primary mechanism for stabilizing non-aqueous dispersions.

Hydrolytic Stability Across Varied pH Environments in Formulated Systems

The chemical stability of all components is paramount to the shelf-life and performance of a formulation. 2-Octyl-1-tetradecanol exhibits exceptional hydrolytic stability across a wide range of pH conditions, from acidic to alkaline. This stability is inherent to its molecular structure.

The molecule is composed solely of robust carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-oxygen (C-O) single bonds. Unlike functional groups such as esters, amides, or acetals, the primary alcohol functional group and the associated ether linkages are not susceptible to hydrolysis under typical pH conditions encountered in formulated systems. Degradation would require far more extreme chemical conditions, such as high-temperature oxidation or reaction with powerful oxidizing agents.

This inherent stability makes 2-octyl-1-tetradecanol a reliable component in formulations that may be exposed to acidic or basic active ingredients or environments. For example, the related C20 Guerbet alcohol, octyldodecanol, is noted to be stable to hydrolysis and can be used over a wide pH range. atamanchemicals.com This property ensures that the molecule maintains its integrity and functional performance over time, without generating degradation byproducts that could compromise the quality or safety of the final product.

| Chemical Bond Type | Present in 2-Octyl-1-tetradecanol? | Stability in Acidic/Alkaline Conditions | Rationale |

|---|---|---|---|

| C-C Single Bond | Yes | Very High | High bond energy; not susceptible to hydrolysis. |

| C-O Single Bond (Alcohol) | Yes | Very High | Not a hydrolyzable linkage. Requires harsh reagents for cleavage. |

| -COO- (Ester) | No | Low | Susceptible to both acid- and base-catalyzed hydrolysis. |

| -CONH- (Amide) | No | Moderate | Susceptible to hydrolysis under strong acid or base conditions. |

Mechanistic Investigations in Chemical and Biological Systems

Autoxidation Inhibition and Radical Scavenging Properties

2-Octyl-1-tetradecanol has demonstrated notable efficacy in mitigating autoxidation processes, primarily through its ability to scavenge reactive intermediates.

Role as a Criegee Intermediate Scavenger in Lipid Autoxidation

In the ozonolysis of alkenes, highly reactive Criegee intermediates (CIs) are formed. These intermediates can participate in and propagate radical chain reactions, leading to autoxidation. Research has shown that 2-octyl-1-dodecanol, a structurally similar Guerbet alcohol, acts as an efficient scavenger of these Criegee intermediates. Although unreactive towards ozone itself, it readily reacts with CIs. This scavenging activity is crucial as it effectively curtails the propagation of radical chains, thereby inhibiting the autoxidation process. The bimolecular reaction between the alcohol and the CI successfully outcompetes the unimolecular decomposition of the CI, which would otherwise lead to the formation of hydroxyl (OH) and alkoxy (RO) radicals that drive autoxidation.

Characterization of α-Hydroperoxide Ether Product Formation

A key outcome of the reaction between a Criegee intermediate and an alcohol like 2-octyl-1-dodecanol is the formation of a distinctive α-alkoxyalkyl hydroperoxide. This product is a direct result of the scavenging of the CI by the alcohol. The formation of this α-hydroperoxide ether is a clear indicator of the CI-mediated reaction pathway. In acidic aqueous environments, these α-alkoxyalkyl hydroperoxides can undergo decomposition, which may serve as a source of hydrogen peroxide and other multifunctional species in atmospheric condensed phases researchgate.netrsc.org.

Biogenic Occurrence and Metabolic Pathways (Non-Human)

While the synthetic applications of 2-Octyl-1-tetradecanol are well-documented, its natural occurrence is less characterized.

Identification as a Volatile Organic Compound in Plant Extracts

Long-chain alcohols are known constituents of plant volatile organic compounds (VOCs), contributing to their scent and playing roles in plant defense and communication nih.gov. Fatty alcohols with chain lengths up to C26 have been identified in various plant sources wikipedia.org. These are often derived from natural fats and oils wikipedia.org. While a wide array of alcohols has been identified in plant extracts, specific documentation of 2-Octyl-1-tetradecanol as a volatile compound in plant extracts is not extensively reported in the available literature. The biosynthesis of such branched-chain alcohols in plants would likely involve pathways related to fatty acid metabolism.

Microbial Production and Volatile Organic Compound Profiles (e.g., Pseudomonas aeruginosa)

Microorganisms are capable of producing a diverse range of volatile organic compounds. Pseudomonas aeruginosa, a metabolically versatile bacterium, is known to produce a variety of long-chain fatty acids and their derivatives nih.govnih.gov. The degradation of long-chain alkanes and fatty acids is a known metabolic capability of this bacterium frontiersin.org. The production of Guerbet alcohols can be achieved through microbial fermentation processes, where microorganisms like yeast and bacteria convert primary alcohols into longer-chain, branched alcohols google.comgoogle.com. However, the specific production of 2-Octyl-1-tetradecanol by Pseudomonas aeruginosa has not been explicitly detailed in the reviewed scientific literature. The metabolic pathways for long-chain fatty acid degradation in P. aeruginosa are well-studied, but the synthesis of this particular C22 Guerbet alcohol is not a commonly reported metabolic product.

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

In general, the susceptibility of hydrocarbons to microbial degradation follows a trend where linear alkanes are more readily degraded than branched alkanes. nih.gov However, studies on Guerbet alcohols, the class of compounds to which 2-octyl-1-tetradecanol belongs, indicate that they are also biodegradable. regulations.gov The rate of biodegradation is influenced by the degree of branching and the length of the carbon chain; longer chains and increased branching can sometimes lead to slower degradation rates. epa.gov

Aquatic Environments:

In aquatic systems, it is anticipated that the primary biodegradation pathway for 2-octyl-1-tetradecanol would be initiated by aerobic microorganisms. The degradation would likely commence with the oxidation of the terminal methyl group or the hydroxyl group. Given its structure, both terminal oxidation (ω-oxidation) and sub-terminal oxidation (β-oxidation) of the alkyl chains are plausible initial steps. mdpi.com Following these initial oxidative steps, the molecule would be progressively broken down into smaller, more water-soluble fragments that can be readily utilized by a wider range of microorganisms.

The kinetics of biodegradation in aquatic environments are influenced by factors such as temperature, pH, oxygen availability, and the density and diversity of the microbial population. While specific half-life data for 2-octyl-1-tetradecanol is not available, studies on similar long-chain alcohols suggest that they can be rapidly removed from the water column. nih.gov

Terrestrial Environments:

In soil environments, microbial communities are typically more diverse and abundant, which can lead to more efficient degradation of organic compounds. The biodegradation of 2-octyl-1-tetradecanol in soil is expected to follow similar oxidative pathways as in aquatic environments. Soil microorganisms, including various bacteria and fungi, are known to produce enzymes capable of breaking down long-chain and branched hydrocarbons. nih.gov The compound's low water solubility and high octanol-water partition coefficient (log Kow) suggest that it will have a strong tendency to adsorb to soil organic matter, which can affect its bioavailability to microorganisms.

The kinetics of degradation in soil are dependent on soil type, moisture content, temperature, aeration, and the presence of other organic matter. While quantitative data is lacking for 2-octyl-1-tetradecanol, research on the biodegradation of other hydrocarbons in soil indicates that the process generally follows first-order kinetics after an initial lag phase. acs.org

Table 1: Predicted Biodegradation Characteristics of 2-Octyl-1-tetradecanol in Different Environments

| Environmental Compartment | Predicted Primary Degradation Pathway | Factors Influencing Kinetics | Expected Rate |

| Aquatic (Aerobic) | Terminal and sub-terminal oxidation of alkyl chains | Temperature, pH, dissolved oxygen, microbial population | Readily biodegradable |

| Terrestrial (Aerobic) | Terminal and sub-terminal oxidation of alkyl chains | Soil type, moisture, temperature, aeration, organic matter | Readily biodegradable |

Microbial Degradation Mechanisms of Branched Fatty Alcohols

The microbial degradation of branched fatty alcohols like 2-octyl-1-tetradecanol involves enzymatic processes that break down the complex structure into simpler molecules that can enter central metabolic pathways. The branching at the C-2 position presents a unique structural feature that can influence the degradation mechanism.

The initial step in the aerobic degradation of fatty alcohols is typically the oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This process is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. For a branched alcohol like 2-octyl-1-tetradecanol, the resulting branched-chain fatty acid would then be a substrate for further degradation.

The primary mechanism for the degradation of fatty acids is the β-oxidation pathway. However, the presence of a branch at the β-carbon (C-2) in 2-octyl-1-tetradecanol's derived carboxylic acid would block this pathway. Therefore, microorganisms are expected to employ alternative degradation strategies:

α-Oxidation: This pathway involves the removal of one carbon atom at a time from the carboxyl end of the fatty acid. This would bypass the branch and allow for the subsequent degradation of the remaining linear chain via β-oxidation.

ω-Oxidation followed by β-Oxidation: In this mechanism, the terminal methyl group of one of the alkyl chains is oxidized to a carboxylic acid, forming a dicarboxylic acid. This molecule can then be degraded from both ends via β-oxidation.

Initial oxidation at the longer, unbranched chain: Microorganisms may preferentially attack the longer, linear tetradecyl chain through terminal oxidation, leading to a more readily degradable intermediate.

The specific microbial species involved in the degradation of Guerbet alcohols are not well-documented. However, a wide range of bacteria and fungi are known to degrade hydrocarbons and fatty alcohols. Genera such as Pseudomonas, Rhodococcus, Bacillus, and various yeasts and fungi are likely to possess the enzymatic machinery required to break down 2-octyl-1-tetradecanol. nih.gov

Assessment of Environmental Transformation and Persistence

The environmental persistence of a chemical is its ability to remain in the environment without being transformed or degraded. Based on the available information for analogous long-chain and branched-chain alcohols, 2-octyl-1-tetradecanol is not expected to be persistent in the environment. nih.govnih.gov

Transformation Products:

The environmental transformation of 2-octyl-1-tetradecanol through biodegradation will lead to the formation of various intermediate metabolites. As discussed, the initial oxidation would produce the corresponding branched-chain aldehyde and carboxylic acid. Subsequent degradation via α-oxidation or ω-oxidation would generate a series of shorter-chain fatty acids. Ultimately, complete mineralization will result in the formation of carbon dioxide and water. Incomplete degradation could potentially lead to the accumulation of more persistent, smaller branched-chain organic acids.

Persistence Assessment:

While no specific experimental data on the persistence of 2-octyl-1-tetradecanol exists, a weight-of-evidence approach based on its chemical structure and the behavior of similar compounds suggests a low potential for persistence.

Ready Biodegradability: Long-chain alcohols are generally found to be readily biodegradable under standard test conditions. epa.gov

Chemical Structure: The presence of long alkyl chains and a hydroxyl group provides multiple sites for microbial attack.

It is important to note that environmental factors can significantly influence persistence. In anaerobic environments, such as deep sediments or anoxic zones in water bodies, the rate of biodegradation is expected to be significantly slower. Under such conditions, the persistence of 2-octyl-1-tetradecanol could be higher.

Table 2: Summary of Environmental Persistence Assessment for 2-Octyl-1-tetradecanol

| Persistence Factor | Assessment | Rationale |

| Biodegradability | Low Persistence | Expected to be readily biodegradable based on analog data for long-chain and branched alcohols. |

| Potential for Bioaccumulation | Moderate | High log Kow suggests a potential for bioaccumulation, but this is often mitigated by metabolism and degradation. |

| Abiotic Degradation | Low | Not expected to be a significant degradation pathway compared to biodegradation. |

| Overall Persistence | Low in aerobic environments | Likely to be higher in anaerobic environments due to slower degradation rates. |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When a sample of 2-Octyl-1-tetradecanol is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. This spectrum is invaluable for confirming the compound's primary alcohol structure and its long aliphatic nature.

The analysis of the IR spectrum of 2-Octyl-1-tetradecanol would reveal several characteristic absorption bands. The most prominent of these is a strong, broad peak in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. openstax.orglibretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules. docbrown.infomasterorganicchemistry.com Another key set of absorptions appears between 2850 and 3000 cm⁻¹. These strong, sharp peaks correspond to the C-H stretching vibrations of the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups that constitute the compound's long alkyl chains. Finally, a distinct, strong peak located in the 1050–1150 cm⁻¹ range would confirm the presence of the C-O stretching vibration, characteristic of a primary alcohol. openstax.orgorgchemboulder.com The absence of strong absorptions in other regions, such as the 1700 cm⁻¹ area, would confirm the lack of carbonyl (C=O) impurities. masterorganicchemistry.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

|---|---|---|---|

| O-H Stretch (Hydrogen-Bonded) | ~3300 - 3400 | Strong, Broad | Confirms presence of hydroxyl (-OH) functional group. |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong | Indicates the long alkyl (C₂₂) backbone. |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong | Confirms the primary alcohol structure (R-CH₂-OH). |

Chromatographic Separation and Mass Spectrometric Detection (e.g., GC-MS for Volatile Compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying individual components within a mixture, as well as for elucidating the structure of pure, volatile compounds. For a high-molecular-weight alcohol like 2-Octyl-1-tetradecanol, GC-MS provides information on its purity, molecular weight, and fragmentation pattern, which aids in structural confirmation.

In a typical GC-MS analysis, the alcohol is first vaporized and injected into a gas chromatograph. The compound travels through a long, thin capillary column, and its separation is based on its boiling point and interaction with the column's stationary phase. Due to its high molecular weight, a high-temperature column and programmed temperature ramp would be necessary to ensure its elution in a reasonable time.

After separation by GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting fragments is measured, producing a mass spectrum. While the molecular ion peak ([M]⁺) for a large alcohol like 2-Octyl-1-tetradecanol (m/z 326.6) may be weak or absent in EI-MS, characteristic fragments would be observed. dss.go.th Common fragmentation pathways for long-chain primary alcohols include:

Loss of water ([M-18]⁺): A very common fragmentation, resulting in a peak at m/z 308.

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom, leading to the loss of the alkyl side chain and the formation of a stable [CH₂OH]⁺ ion (m/z 31) or larger related fragments.

Hydrocarbon fragmentation: A series of peaks separated by 14 mass units (CH₂), characteristic of the fragmentation of the long alkyl chains.

Positive Chemical Ionization (PCI) is an alternative, "softer" ionization technique that could be used to more clearly identify the molecular weight, as it is less likely to cause extensive fragmentation and often shows a prominent protonated molecule peak ([M+H]⁺). dss.go.th

| Ion Type | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 326.6 | Parent molecule |

| [M-H₂O]⁺ | 308.6 | Loss of a water molecule |

| [M-C₈H₁₇]⁺ | 213.4 | Loss of the octyl side chain |

| [M-C₁₄H₂₉]⁺ | 129.2 | Loss of the tetradecyl main chain |

Thermal Analysis Techniques for Material Properties (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to determine key thermal properties such as melting point, crystallization temperature, and glass transition temperature (Tg). nih.gov

For 2-Octyl-1-tetradecanol, DSC analysis would highlight the defining characteristics of Guerbet alcohols: a very wide liquid range. The β-alkylation in Guerbet alcohols disrupts the orderly packing of the hydrocarbon chains, which significantly lowers the melting point compared to their linear isomers. aocs.org While a linear C22 alcohol (docosanol) is a solid at room temperature with a melting point around 70°C, 2-Octyl-1-tetradecanol is expected to be a liquid with a much lower melting point, likely below 0°C.

A DSC thermogram obtained by cooling the liquid sample to a very low temperature (e.g., -100°C) and then heating it at a controlled rate would likely show a step-change in the baseline, indicating a glass transition (Tg), which is characteristic of amorphous or non-crystalline materials upon solidification. rsc.org Upon further heating, a broad endothermic peak representing the melting point (Tm) would be observed. The high boiling point, a result of its large molecular weight, would not be observable by standard DSC but contributes to its thermal stability and low volatility. aocs.org This combination of a low melting point and high boiling point makes it suitable for applications requiring a stable liquid over a broad temperature range, such as in lubricants and cosmetics. aocs.org

Microscopic and Imaging Approaches for Material Characterization (e.g., SEM, HRTEM)

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. As 2-Octyl-1-tetradecanol is a liquid at room temperature, these techniques are not used to characterize the pure compound itself. Instead, they are invaluable for analyzing the structure of multi-component systems where this alcohol is a key ingredient, such as in cosmetic or pharmaceutical emulsions. nih.govnih.gov

For instance, if 2-Octyl-1-tetradecanol is used as an emollient or co-emulsifier in an oil-in-water cream, cryo-SEM could be employed. In this method, the emulsion is rapidly frozen to preserve its structure, and the frozen sample is then fractured and imaged. SEM micrographs would reveal the morphology of the emulsion, such as the size, shape, and distribution of the oil droplets within the continuous aqueous phase. researchgate.netresearchgate.net This information is critical for understanding the emulsion's stability, texture, and performance.

HRTEM could be used in more advanced applications, for example, to visualize the nanoscale organization of surfactant molecules at the oil-water interface in a microemulsion containing 2-Octyl-1-tetradecanol. nih.gov This level of detail helps researchers understand how the branched structure of the alcohol influences the packing of surfactant molecules and the curvature of the interface, which in turn dictates the stability and properties of the formulation.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Pathways for Branched Fatty Alcohols

The primary route to synthesizing 2-Octyl-1-tetradecanol and other branched fatty alcohols is the Guerbet reaction, a process that converts primary aliphatic alcohols into their β-alkylated dimer alcohols. aocs.org Future research is intensely focused on aligning this century-old reaction with the principles of green chemistry. A key area of development is the use of bio-based feedstocks, particularly the upgrading of readily available bioethanol derived from the fermentation of renewable resources. frontiersin.orgukcatalysishub.co.uk This approach offers a sustainable alternative to petrochemical pathways. nih.gov

Catalyst development is central to creating greener synthetic routes. Research is moving away from traditional catalysts that require harsh conditions towards more sustainable heterogeneous catalysts. taylorandfrancis.com Promising candidates include magnesium-aluminum (Mg-Al) spinel catalysts prepared from hydrotalcite precursors, which demonstrate excellent long-term stability and a low carbon footprint with minimal CO2 generation. frontiersin.orgnih.gov Other areas of exploration involve porous metal oxides doped with copper (Cu) and nickel (Ni) and hydroxyapatite (B223615) catalysts, which have shown high activity and selectivity for the Guerbet coupling of ethanol (B145695) to produce valuable higher alcohols like 1-butanol (B46404). aocs.orgacs.org

Challenges in sustainable synthesis, especially for short-chain alcohols, include catalyst deactivation and byproduct formation. kuleuven.bekuleuven.be Vapor phase reactions are being investigated to mitigate these issues, with catalysts like anatase TiO2 and Nb2O5/SiO2 showing promise for the aldol (B89426) condensation step, which is a kinetically relevant part of the Guerbet reaction network. kuleuven.be The goal is to develop robust, cost-effective, and environmentally benign catalytic systems that can efficiently convert biomass-derived alcohols into high-value branched fatty alcohols. nih.gov

Exploration of 2-Octyl-1-tetradecanol in Novel Functional Materials and Smart Systems

The unique properties of branched fatty alcohols, such as their low melting points and excellent fluidity, make them attractive candidates for novel functional materials. kuleuven.be While specific research on 2-Octyl-1-tetradecanol is nascent, the broader class of fatty alcohols is being explored for applications in "smart" systems.

A significant emerging application is in the development of "smart windows" for thermal management in buildings. nih.gov These systems utilize the phase-change behavior of fatty alcohols. In response to temperature changes, the fatty alcohol can transition from a transparent liquid state to a solidified, opaque state. This transition allows the window to modulate light transmittance, balancing solar absorption during the day and preventing light transmission at night to enhance privacy and reduce energy consumption. nih.gov The integration of photo-thermal materials can drive this phase change, creating self-adaptive composite films. nih.gov

Furthermore, the chemical structure of branched alcohols lends itself to modification for creating functional surfactants. Research into functionalized branched alcohols, where a glycosyl group is attached via an ethylene (B1197577) oxide linker, has shown potential for creating non-ionic sugar surfactants with increased efficiency, potentially reducing the need for additional solubilizing agents in formulations. google.com The long, branched alkyl chain of 2-Octyl-1-tetradecanol could provide a hydrophobic tail for such advanced surfactants.

Advanced Formulation Design for Specialized Industrial Applications

2-Octyl-1-tetradecanol and similar Guerbet alcohols are versatile components for advanced formulations due to their properties as emollients, emulsifiers, and solvents. spectrumchemical.com Their high molecular weight and branched structure contribute to lubricity and a desirable feel in topical products. In cosmetics and pharmaceuticals, these alcohols are widely used as emulsifying and opacifying agents in creams, lotions, and ointments. spectrumchemical.compharmacompass.com Future research in this area focuses on leveraging these properties for specialized drug delivery systems and high-performance personal care products.

One specialized industrial application is in the formulation of high-stability foams. Fatty alcohols can act as foam stabilizers, particularly in challenging low-pH environments. researchgate.netmdpi.com Research has shown that using fatty alcohols in biomass-based foams can significantly improve foam performance, including stability and sag (B610663) resistance. This has led to the development of advanced foams for specialized tasks such as radioactive surface decontamination, where the stability and contact time of the decontamination agent are critical. researchgate.net

The physical and chemical properties of 2-Octyl-1-tetradecanol make it suitable for a range of industrial uses, as shown in the table below, based on data for similar long-chain branched alcohols.

| Property | Value | Application Relevance |

| Molecular Formula | C22H46O | Foundation for its chemical behavior and properties |

| Molecular Weight | 326.61 g/mol | Influences viscosity, boiling point, and volatility |

| Appearance | Colorless Liquid | Desirable for cosmetic and pharmaceutical formulations |

| Solubility | Insoluble in water; soluble in organic solvents | Acts as a solvent or oil-phase component in emulsions |

| Function | Emollient, Emulsifier, Solvent, Lubricant | Key roles in cosmetics, pharmaceuticals, and industrial fluids |

Data sourced from references pharmaffiliates.com

Deeper Understanding of Complex Reaction Networks and Interfacial Phenomena

The synthesis of 2-Octyl-1-tetradecanol via the Guerbet reaction involves a complex network of sequential and parallel reactions. A deeper understanding of this network is crucial for optimizing yield and selectivity. The process is generally accepted to proceed through four main steps:

Dehydrogenation: The initial alcohol is dehydrogenated to form an aldehyde. researchgate.net

Aldol Condensation: A base-catalyzed aldol condensation occurs between two aldehyde molecules. researchgate.net

Dehydration: The resulting aldol adduct is dehydrated to form an unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched-chain Guerbet alcohol. researchgate.net

This reaction network can also lead to byproducts, and its efficiency is rate-limited by the initial dehydrogenation step. taylorandfrancis.com Kinetic studies and computational modeling are key research directions to elucidate the influence of catalyst properties (e.g., acid-base sites) and reaction conditions on each step, enabling more precise control over the final product distribution. researchgate.net

The molecular structure of 2-Octyl-1-tetradecanol—a long, nonpolar branched alkyl chain with a polar hydroxyl group—suggests significant activity at interfaces. Interfacial phenomena are critical in applications like emulsions and foams. Molecules at an interface experience different forces than those in the bulk liquid, leading to interfacial tension. researchgate.net Fatty alcohols, acting as surfactants or co-surfactants, can adsorb at the oil-water interface, lowering this tension and stabilizing the dispersion. researchgate.net Future research will likely focus on quantifying the specific effects of the C22 branched structure of 2-Octyl-1-tetradecanol on interfacial properties, which is essential for designing stable emulsions and high-performance foams for various applications. researchgate.net

Integration into Bio-based Economy Frameworks

The production of 2-Octyl-1-tetradecanol from renewable feedstocks is a prime example of how high-value chemicals can be integrated into a bio-based economy. By utilizing bio-alcohols from the fermentation of biomass, the synthesis of Guerbet alcohols contributes to the valorization of agricultural products and waste streams. kuleuven.beresearchgate.net This shifts the chemical industry away from a dependence on finite fossil fuels and toward a more sustainable, circular model. daneshyari.com

The concept of a biorefinery, where biomass is converted into a spectrum of products including fuels, chemicals, and materials, is central to the bio-economy. energy.gov Branched fatty alcohols like 2-Octyl-1-tetradecanol represent value-added chemical intermediates that can improve the economic viability of such integrated processes. daneshyari.com The conversion of biomass to fatty acids and subsequently to fatty alcohols through hydrogenation is a key pathway in this framework. rsc.org

Microbial cell factories are also being engineered for the direct biosynthesis of fatty alcohols. nih.govnih.gov Advances in synthetic biology and metabolic engineering could enable the production of specific branched-chain fatty alcohols by programming microorganisms to synthesize them from simple sugars or other renewable carbon sources, further solidifying their role in a sustainable bio-based future. nih.govfrontiersin.org

Q & A

Q. How can researchers accurately identify and quantify 2-Octyl-1-tetradecanol in complex mixtures?

Methodological Answer:

- Chromatographic Analysis : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time matching and system suitability testing. For example, ensure a resolution ≥2.0 between 2-Octyl-1-tetradecanol and structurally similar alcohols (e.g., stearyl or oleyl alcohols) using a polar capillary column and flame ionization detection .

- Calibration Standards : Prepare reference standards with purity ≥97% (as specified in safety data sheets) to validate peak identification and quantify concentrations via external calibration curves.

- Impurity Profiling : Monitor for branched aldehydes and linear alcohols (common byproducts) using GC-MS to confirm specificity .

Q. What safety protocols are critical for handling 2-Octyl-1-tetradecanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear EN 374-certified chemical-resistant gloves and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .

- Spill Management : Absorb spills with inert materials (e.g., silica gel, sand) and avoid drainage contamination. Collect waste in approved containers for incineration or chemical disposal .

- Storage : Store in sealed, non-reactive containers (e.g., glass or HDPE) away from oxidizers and heat sources. Maintain ventilation to prevent vapor accumulation .

Q. What analytical methods are recommended for assessing the purity of 2-Octyl-1-tetradecanol?

Methodological Answer:

- Purity Criteria : The compound should contain 90.0–102.0% 2-Octyl-1-tetradecanol, with ≤0.1% residual solvents (e.g., hexane) .

- Quantitative NMR (qNMR) : Use deuterated chloroform (CDCl₃) as a solvent and integrate proton signals for hydroxyl (-OH) and alkyl groups to calculate purity .

- Loss on Drying (LOD) : Dry the sample at 105°C for 2 hours; acceptable moisture content should align with pharmacopeial standards (<0.5% w/w) .

Q. How should researchers design experiments to study the thermal stability of 2-Octyl-1-tetradecanol?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat the sample at 10°C/min under nitrogen to determine decomposition onset temperature. Compare results with SDS-reported flash points .

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. Pure 2-Octyl-1-tetradecanol typically exhibits a melting range of 15–25°C, with deviations indicating impurities .

Q. What are the key physicochemical properties of 2-Octyl-1-tetradecanol relevant to formulation studies?

Methodological Answer:

- Solubility : Test in common solvents (e.g., ethanol, hexane) using shake-flask methods. The compound is lipophilic (logP ~8.2) and insoluble in water .

- Viscosity : Measure kinematic viscosity at 25°C using a viscometer. Typical values range from 30–40 mPa·s, critical for optimizing lubricant or emulsion formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, melting point) for 2-Octyl-1-tetradecanol?

Methodological Answer:

- Systematic Validation : Replicate experiments under controlled conditions (e.g., humidity, heating rates) to identify environmental variables affecting results. For example, moisture absorption may lower observed melting points .

- Cross-Referencing : Compare data against authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and prioritize peer-reviewed studies over vendor-specific SDS .

Q. What experimental strategies elucidate the relationship between branched alkyl structure and solvent properties in 2-Octyl-1-tetradecanol?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with hydrophobic solutes (e.g., polymers) to predict solvent efficiency. Compare with linear alcohols (e.g., 1-dodecanol) to quantify branching effects .

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via inverse gas chromatography to guide formulation with compatible excipients .

Q. How can researchers assess the environmental persistence of 2-Octyl-1-tetradecanol in aquatic systems?

Methodological Answer:

- OECD 301 Biodegradation Test : Incubate the compound in activated sludge for 28 days and measure CO₂ evolution. Current SDS data suggest it is not classified as PBT/vPvB, but lab validation is required .

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to determine EC₅₀ values. Correlate results with logKow to predict bioaccumulation potential .

Q. What advanced spectroscopic techniques characterize the stereochemistry of 2-Octyl-1-tetradecanol?

Methodological Answer:

- Chiral GC-MS : Employ β-cyclodextrin columns to separate enantiomers, if present. Most commercial samples are racemic, but stereoisomers may affect biological activity .

- 13C-NMR Spectroscopy : Analyze carbonyl and alkyl carbon shifts to confirm branching patterns and rule out isomeric contaminants .

Q. How should researchers design toxicity studies to evaluate dermal exposure risks of 2-Octyl-1-tetradecanol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.